(3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with isopropoxy and methoxycarbonyl groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:
Nucleophilic Substitution: The hydroxyl group on the phenyl ring is replaced by a halogen (chlorine or bromine) through a nucleophilic substitution reaction.
Formation of Boronic Ester: The halogenated intermediate is then reacted with a boron-containing reagent to form a boronic ester.
Hydrolysis: The boronic ester is hydrolyzed under acidic or basic conditions to yield the final boronic acid product.
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid is used as a reagent. The process typically includes:
Catalysis: Using palladium catalysts to facilitate the coupling reaction.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to form boranes or other reduced boron species.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Biaryl compounds and other coupled products.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds in organic synthesis.
Protective Groups: Employed as protective groups in carbohydrate chemistry.
Biology and Medicine:
Drug Development: Used in the design of boron-containing drugs and drug delivery systems.
Neutron Capture Therapy: Boronic acids are explored as boron carriers for neutron capture therapy in cancer treatment.
Industry:
Mechanism of Action
The mechanism of action of (3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
- (4-Carbomethoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
Uniqueness:
- Substituent Effects: The presence of isopropoxy and methoxycarbonyl groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
- Functional Group Compatibility: The compound’s functional groups provide versatility in synthetic applications, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C11H15BO5 |
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Molecular Weight |
238.05 g/mol |
IUPAC Name |
(4-methoxycarbonyl-3-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO5/c1-7(2)17-10-6-8(12(14)15)4-5-9(10)11(13)16-3/h4-7,14-15H,1-3H3 |
InChI Key |
IBSXASLWDMNWGA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)OC(C)C)(O)O |
Origin of Product |
United States |
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